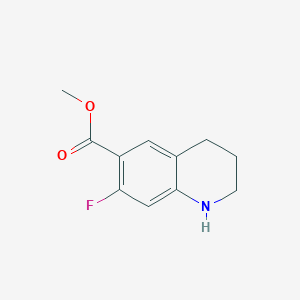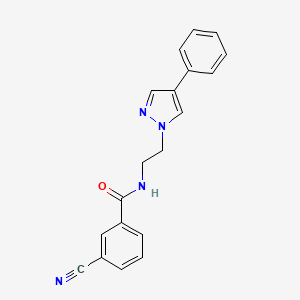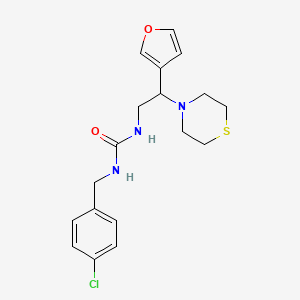
1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone, also known as PAPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAPE is a heterocyclic compound that consists of a pyridine ring and an azepane ring that are connected through an ethanone linker. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been studied extensively.
Aplicaciones Científicas De Investigación
Catalysis and Reaction Mechanisms
Ion-molecule pairs as intermediates in solvolysis
Research has demonstrated that solvolysis involving pyridinium cations can lead to the formation of ion-molecule pairs, which have significant lifetimes and can influence the formation of elimination and substitution products. This insight into the mechanism of solvolysis reactions involving pyridine derivatives suggests potential applications in catalysis and synthetic chemistry (Thibblin & Sidhu, 1993).
Corrosion Inhibition
Schiff bases as corrosion inhibitors
Schiff bases derived from pyridine and other compounds have been studied for their efficiency in inhibiting corrosion on carbon steel in acidic environments. This research highlights the importance of chemical structure in determining the effectiveness of corrosion inhibitors, suggesting potential industrial applications for similar pyridine derivatives (Hegazy et al., 2012).
Organic Synthesis
Ultrasound-assisted synthesis
A study on the one-pot synthesis of disubstituted and trisubstituted 1H-benzo[f]chromene derivatives highlights the use of ultrasound irradiation in facilitating rapid and efficient organic reactions. This method, involving catalysts related to pyridine derivatives, points to advances in organic synthesis techniques (Sandaroos & Damavandi, 2013).
Optoelectronic Materials
Phosphorescent OLEDs
Bipolar host materials incorporating pyridine units have been developed for use in high-efficiency organic light-emitting diodes (OLEDs). By varying the linking mode between electron-transporting and hole-transporting units, researchers can tune the optoelectronic properties of these materials for better device performance (Li et al., 2016).
Analytical Chemistry
Identification of novel compounds
A study focused on the identification and structural characterization of a novel cathinone derivative provides an example of how advanced analytical techniques are applied in the field of forensic and clinical toxicology. Though the specific compound studied differs from 1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone, this research exemplifies the broader application of chemistry in law enforcement and public health (Bijlsma et al., 2015).
Propiedades
IUPAC Name |
1-(3-phenylazepan-1-yl)-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(13-16-7-6-11-20-14-16)21-12-5-4-10-18(15-21)17-8-2-1-3-9-17/h1-3,6-9,11,14,18H,4-5,10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFQKJREHJPLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2858370.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2858373.png)
![1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2858375.png)

![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2858378.png)


![5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858382.png)
![4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2858384.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2858389.png)